molecular formula C4H10O4S B12713199 1,2-Propanediol, 2-methanesulfonate, (2R)- CAS No. 80549-03-7

1,2-Propanediol, 2-methanesulfonate, (2R)-

Cat. No.: B12713199
CAS No.: 80549-03-7
M. Wt: 154.19 g/mol
InChI Key: AHTOKBNEPGPRHL-SCSAIBSYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 2-methanesulfonate, (2R)- can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form 1,2-propanediol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of 1,2-propanediol.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: The primary product is 1,2-propanediol.

Scientific Research Applications

1,2-Propanediol, 2-methanesulfonate, (2R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 2-methanesulfonate, (2R)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 2-methanesulfonate, (2R)- is unique due to its specific methanesulfonate functional group, which imparts distinct reactivity and solubility properties. This makes it valuable in specialized chemical syntheses and industrial applications .

Properties

CAS No.

80549-03-7

Molecular Formula

C4H10O4S

Molecular Weight

154.19 g/mol

IUPAC Name

[(2R)-1-hydroxypropan-2-yl] methanesulfonate

InChI

InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1

InChI Key

AHTOKBNEPGPRHL-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CO)OS(=O)(=O)C

Canonical SMILES

CC(CO)OS(=O)(=O)C

Origin of Product

United States

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